molecular formula C16H15NO3S2 B12253471 N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-(thiophen-3-yl)acetamide

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-(thiophen-3-yl)acetamide

Cat. No.: B12253471
M. Wt: 333.4 g/mol
InChI Key: FAZBSQWNLCKELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-(thiophen-3-yl)acetamide is a complex organic compound that features a unique combination of thiophene and furan rings These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities

Properties

Molecular Formula

C16H15NO3S2

Molecular Weight

333.4 g/mol

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-thiophen-3-ylacetamide

InChI

InChI=1S/C16H15NO3S2/c18-12(9-17-16(19)8-11-5-7-21-10-11)13-3-4-14(20-13)15-2-1-6-22-15/h1-7,10,12,18H,8-9H2,(H,17,19)

InChI Key

FAZBSQWNLCKELV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)C(CNC(=O)CC3=CSC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a dehydrating agent.

    Thiophene Ring Synthesis: Thiophene rings are often synthesized via the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbamide in the presence of elemental sulfur.

    Coupling Reactions: The furan and thiophene rings are then coupled using a suitable linker, such as a halogenated ethyl group, under basic conditions.

    Amidation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups like halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-(thiophen-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene and furan rings can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide.

    Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-3-carboxamide.

Uniqueness

N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-2-(thiophen-3-yl)acetamide is unique due to its combination of both thiophene and furan rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.